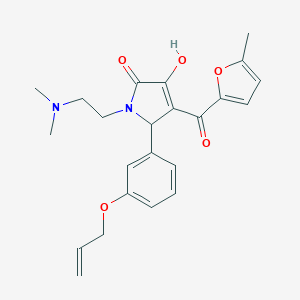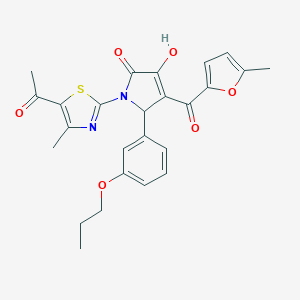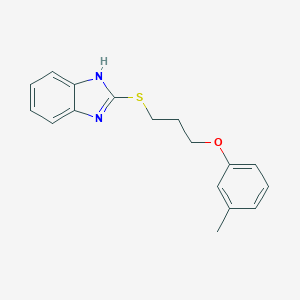
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is a chemical compound with the molecular formula C17H18N2OS . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzimidazole in the presence of L-proline as a catalyst leads to the formation of 3-[(1H-benimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxy-2H-chromen-2-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structures of synthesized compounds are often characterized by FT-IR, NMR, and Mass spectral data .Applications De Recherche Scientifique
Anti-Helicobacter Pylori Agents
A significant application of derivatives related to 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is in the development of anti-Helicobacter pylori agents. Research has explored compounds with a similar benzimidazole scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds have shown low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments. Their resistance development rate is clinically acceptable, making them promising candidates for novel anti-H. pylori therapies (Carcanague et al., 2002).
Biological Agents
Another area of application is the synthesis and evaluation of benzimidazole derivatives as potential biological agents. These compounds have been studied for their antimicrobial activity against various microbial strains, showing good inhibition efficacy. They have also been evaluated for antioxidant properties and DNA cleavage studies, with molecular docking studies being conducted to explore their binding capabilities (Nagaraja et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound , have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. These studies have found that such compounds can significantly enhance the corrosion resistance of mild steel, making them valuable in industries where metal preservation is crucial (Yadav et al., 2013).
High-Temperature Polyimides
Research into unsymmetrical diamines containing benzimidazole moieties has led to the development of high-temperature resistant polyimides. These novel materials exhibit excellent thermal stability and mechanical properties, making them suitable for advanced aerospace and electronic applications (Sidra et al., 2018).
DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their DNA binding capabilities and cytotoxicity against cancer cell lines. These compounds intercalate with DNA and have shown substantial in vitro cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
Propriétés
IUPAC Name |
2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHFXZPZJRHHDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(allyloxy)phenyl]-3-hydroxy-4-(4-propoxybenzoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384909.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384910.png)
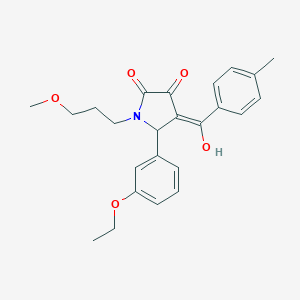
![5-[3-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384913.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)
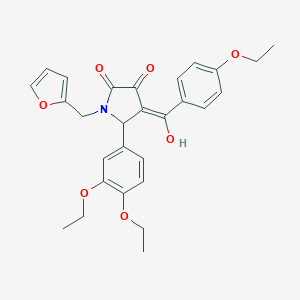
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-[3-(pentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384921.png)
![5-[4-(allyloxy)-3-ethoxyphenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384924.png)
![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)
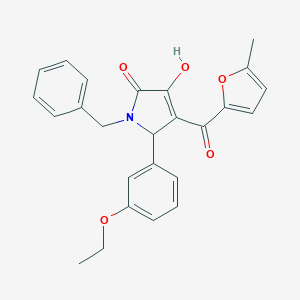
![1-[2-(Dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one](/img/structure/B384928.png)
![4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one](/img/structure/B384929.png)
